molecular formula C11H14O3 B8347172 1,1-Dimethoxy-1-phenyl-2-propanone

1,1-Dimethoxy-1-phenyl-2-propanone

Cat. No.: B8347172
M. Wt: 194.23 g/mol
InChI Key: NTPMFTZPWOZVGD-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-1-phenyl-2-propanone is a substituted propanone derivative featuring a phenyl group, two methoxy groups, and a ketone moiety. While direct data on this compound is absent in the provided evidence, its structure can be inferred as C₁₁H₁₄O₃, with the phenyl group and two methoxy groups attached to the carbonyl-bearing carbon (C1) and the ketone at position C2. Such compounds are typically used as intermediates in organic synthesis, particularly in pharmaceutical and fragrance industries, due to their stability and reactivity modulation via substituents.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1,1-dimethoxy-1-phenylpropan-2-one

InChI

InChI=1S/C11H14O3/c1-9(12)11(13-2,14-3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

NTPMFTZPWOZVGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,1-Dimethoxy-1-phenyl-2-propanone and analogous compounds from the evidence:

Compound Molecular Formula Substituents Molecular Weight Key Properties
This compound (Target) C₁₁H₁₄O₃ Phenyl, two methoxy groups (C1), ketone (C2) 194.23* Hypothetical; expected high polarity and stability due to acetal-like structure.
1,1-Dimethoxy-2-propanone C₅H₁₀O₃ Two methoxy groups (C1), ketone (C2) 118.13 Lower molecular weight; volatile, used as a protected ketone intermediate.
1-Phenyl-2-propanone C₉H₁₀O Phenyl (C1), ketone (C2) 134.18 Analyzed via GC/MS; simpler structure with no methoxy groups.
o-Methoxyphenylacetone C₁₀H₁₂O₂ Methoxy (phenyl C2), ketone (C1) 164.20 Substituent position alters electronic effects; increased aromatic stabilization.
1-[2-(Difluoromethoxy)phenyl]propan-1-one C₁₀H₁₀F₂O₂ Difluoromethoxy (phenyl C2), ketone (C1) 200.18 Halogen substituents enhance lipophilicity; stable at 4°C storage.

*Calculated based on inferred structure.

Functional Group Reactivity

  • Methoxy Groups: The target compound’s dimethoxy groups act as electron-donating substituents, stabilizing the carbonyl via resonance. This contrasts with 1-Phenyl-2-propanone, where the unprotected ketone is more reactive toward nucleophiles .
  • Halogen vs. Methoxy Substitutents : Compounds like 1-[2-(difluoromethoxy)phenyl]propan-1-one exhibit increased molecular weight and altered polarity due to fluorine’s electronegativity, whereas methoxy groups in the target compound enhance solubility in polar solvents.
  • Amino Derivatives: 3-(Dimethylamino)-1-phenyl-1-propanone introduces basicity via the amino group, enabling salt formation (e.g., hydrochloride derivatives in ), unlike the neutral methoxy substituents in the target compound.

Physicochemical Properties

  • Boiling Points: The target compound’s phenyl and methoxy groups likely elevate its boiling point compared to 1,1-Dimethoxy-2-propanone (MW 118.13, volatile) . For example, 3-(Dimethylamino)-1-phenyl-1-propanone boils at 115–117°C under reduced pressure (11 Torr) , suggesting the target compound’s boiling point would exceed this due to higher molecular weight.
  • Solubility : Methoxy groups improve water solubility relative to halogenated analogs like 1-[2-(difluoromethoxy)phenyl]propan-1-one .

Preparation Methods

Solvent Systems

  • Methanol is preferred for acetalization due to its nucleophilicity and boiling point.

  • Dichloromethane optimizes bromination by stabilizing intermediates.

Catalysts

  • H₂SO₄ outperforms Lewis acids in acetalization, minimizing side products.

  • NaOMe ensures complete methoxylation without overalkylation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1-dimethoxy-1-phenyl-2-propanone, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a methoxy-substituted benzene derivative and a ketone precursor. Key optimization factors include:

  • Catalyst selection : Aluminum chloride (AlCl₃) or other Lewis acids to activate the electrophilic acylation step .
  • Solvent choice : Dichloromethane or nitrobenzene to stabilize intermediates and enhance reactivity.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., demethylation).
  • Example protocol : React 1,1-dimethoxyacetone with benzene derivatives under anhydrous AlCl₃ catalysis, followed by quenching with ice-water to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Prioritize signals for methoxy groups (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The carbonyl group (C=O) absence in NMR confirms ketone protection by dimethoxy groups .
  • IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₁H₁₄O₃. PubChem data for analogous compounds (e.g., InChIKey, canonical SMILES) can validate structural assignments .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) stabilize the carbonyl group via resonance, reducing susceptibility to nucleophilic attack.
  • pH-dependent stability : Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, accelerating hydrolysis. In alkaline conditions, deprotonation of the methoxy group may destabilize the structure.
  • Experimental design : Conduct kinetic studies using buffered solutions (pH 1–12) and monitor degradation via HPLC. Compare with structurally similar compounds (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) to isolate substituent effects .

Q. What strategies can mitigate competing side reactions during the synthesis of this compound, particularly regarding methoxy group stability?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in precursors) to prevent unwanted demethylation.
  • Catalyst modulation : Use milder Lewis acids (e.g., FeCl₃) to reduce over-reactivity.
  • Reaction monitoring : Employ in-situ FTIR or GC-MS to detect intermediates (e.g., ring-opened fragments or demethylated byproducts). Adjust reaction time based on real-time data, as prolonged durations increase side-product formation .

Q. How does this compound function as an intermediate in multi-step syntheses of bioactive molecules?

  • Methodological Answer :

  • Pharmaceutical applications : The compound’s dimethoxy and ketone groups enable derivatization into chiral amines or heterocycles. For example, reductive amination can yield precursors for β-blockers or antiviral agents.
  • Case study : In the synthesis of (1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol, the ketone group is reduced to an alcohol, followed by stereoselective amination. Yield optimization requires controlled hydrogenation pressures (1–5 atm) and chiral catalysts (e.g., Ru-BINAP) .

Critical Analysis of Contradictions

  • Reaction Time vs. Yield : reports reaction completion in 2–6 hours, while similar protocols in suggest 12–24 hours. This discrepancy may arise from differences in substrate electronic effects or catalyst activity. Researchers should perform preliminary kinetic profiling to determine ideal durations .

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